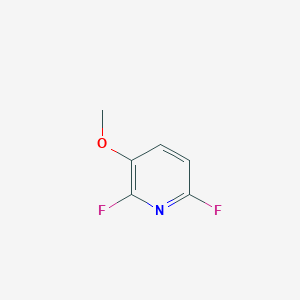

2,6-Difluoro-3-methoxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Difluoro-3-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H5F2NO. This compound is characterized by the presence of two fluorine atoms at the 2nd and 6th positions and a methoxy group at the 3rd position on the pyridine ring. Fluorinated pyridines, including this compound, are of significant interest due to their unique chemical and biological properties, which make them valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-methoxypyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature can yield 2-fluoro-3-bromopyridine, which can then be further fluorinated to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C). These methods allow for the efficient production of fluorinated pyridines, including this compound, in significant yields .

Analyse Des Réactions Chimiques

Functionalization via Cross-Coupling Reactions

The fluorine atoms at positions 2 and 6 enable nickel- or palladium-catalyzed cross-couplings:

Nickel-Catalyzed Reductive Coupling

-

Reagents : Aryl iodides, difluoromethyl 2-pyridyl sulfone.

-

Conditions : Mild temperatures, visible-light irradiation.

-

Outcome : Biaryls or polysubstituted pyridines via Minisci-type reactions .

Suzuki-Miyaura Coupling

While fluorides are poor leaving groups, activated positions (e.g., adjacent to methoxy) may undergo substitution:

-

Substrate : 3-methoxy-2,6-difluoropyridine.

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, aryl boronic acids, 80–100°C.

Demethylation of the Methoxy Group

The methoxy group at position 3 can be hydrolyzed under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

-

Conditions : NaOH (2M), 80°C, 8 h.

-

Limitation : Competing defluorination possible at elevated temperatures.

-

Electrophilic Substitution

The electron-donating methoxy group directs electrophiles to the para position (C-4) relative to itself, while fluorines deactivate ortho/para positions:

-

Nitration :

-

Sulfonation :

-

Conditions : SO₃/H₂SO₄, 50°C.

-

Product : 4-Sulfo-2,6-difluoro-3-methoxypyridine.

-

Radical Reactions

The methoxy group stabilizes radicals, enabling oxidative degradation pathways:

-

OH- Radical Attack :

Mechanistic Insights

Applications De Recherche Scientifique

2,6-Difluoro-3-methoxypyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Fluorinated pyridines are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: It is utilized in the production of agrochemicals, such as herbicides and insecticides.

Mécanisme D'action

The mechanism of action of 2,6-Difluoro-3-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, potentially leading to increased biological activity. The methoxy group can also influence the compound’s reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoropyridine

- 2,6-Difluoropyridine

- 3-Methoxypyridine

Uniqueness

2,6-Difluoro-3-methoxypyridine is unique due to the combination of fluorine atoms and a methoxy group on the pyridine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications. Compared to other fluorinated pyridines, this compound may exhibit different reactivity and biological activity profiles .

Activité Biologique

2,6-Difluoro-3-methoxypyridine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. The unique properties conferred by fluorine substitution often enhance the pharmacological profiles of organic compounds, making them valuable in drug discovery and development. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves nucleophilic substitution reactions on pyridine derivatives. The introduction of methoxy and fluorine groups at specific positions alters the electronic properties and steric hindrance of the compound, which can significantly impact its biological activity.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 2,6-Difluoropyridine + Methanol (with acid catalyst) | This compound |

| 2 | Nucleophilic substitution with amines | Various derivatives |

Biological Activity

The biological activity of this compound has been explored in various studies. Key areas of interest include:

Anticancer Properties

Fluorinated pyridines are often investigated for their anticancer activities due to their ability to inhibit key enzymes involved in cancer cell proliferation. The compound's ability to modulate signaling pathways associated with cancer progression is a promising area for further exploration .

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit protein kinases and other enzymes critical for cellular processes.

- Receptor Interaction : Fluorinated compounds can interact with various receptors, potentially altering cellular signaling pathways .

Case Studies

- In Vitro Studies : A study examining the effects of fluorinated pyridines on cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The presence of fluorine was linked to enhanced binding affinity to target proteins .

- Antiviral Efficacy : Research on related compounds showed that fluorination increases metabolic stability and antiviral potency against HIV . While direct studies on this compound are needed, these findings suggest a similar potential.

Propriétés

Formule moléculaire |

C6H5F2NO |

|---|---|

Poids moléculaire |

145.11 g/mol |

Nom IUPAC |

2,6-difluoro-3-methoxypyridine |

InChI |

InChI=1S/C6H5F2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 |

Clé InChI |

ZKTCDPIQFOECKX-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(N=C(C=C1)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.